tert-Butyl(2-pyridinylmethyl)amine hydrochloride
Description
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFTVSKLICNGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Multicomponent Condensation and Imidazo Ring Formation
- Reagents and Conditions : A mixture of substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent) is reacted in methanol with p-toluenesulfonic acid (TosOH, 0.2 equivalents) and 2-isocyan0-2,4,4-trimethylpentane (1 equivalent).
- Reaction Conditions : The mixture is stirred at 70 °C for 12 hours.
- Workup : After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
- Outcome : This yields the intermediate 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine with high yield (~95%) and purity.
Method B: Hydrochloride Salt Formation
- Reagents and Conditions : HCl/dioxane solution (4 M) is added to a methanol solution of the corresponding amine intermediate (1 equivalent).
- Reaction Conditions : The mixture is stirred at 20 °C for 12 hours.
- Workup : Concentration under reduced pressure yields a residue, which is diluted with water and adjusted to pH 8 using saturated sodium bicarbonate solution. Extraction with dichloromethane, washing with brine, drying, and concentration afford the hydrochloride salt.
- Outcome : This step converts the free amine into its hydrochloride salt, tert-butyl(2-pyridinylmethyl)amine hydrochloride, with excellent yield (~96%).
Alternative Method: Direct Amination and Stirring Time Optimization
- A patent method describes stirring the reaction mixture of reagents for at least 1 hour, preferably between 3 to 8 hours, at controlled temperatures to optimize yield.
- The reaction time is critical and can be monitored via HPLC to determine the optimal stopping point for maximum product formation.
- This method emphasizes the importance of stirring duration and temperature control to ensure high purity and yield of the hydrochloride salt.
- The reaction progress and product purity are typically monitored by HPLC and LCMS.
- Yields reported are consistently high, with 95-96% isolated yields for key intermediates and final hydrochloride salt.
- NMR and MS data confirm the structure and purity of the synthesized compounds.
- The hydrochloride salt form improves stability and handling characteristics for downstream applications.
The preparation of this compound involves a well-established multistep synthetic route:
- Initial condensation of substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol under acidic catalysis.
- Formation of the free amine intermediate.
- Conversion to the hydrochloride salt using HCl/dioxane at mild temperatures.
- Critical parameters such as stirring time, temperature, and solvent choice significantly influence yield and purity.
- Analytical techniques such as HPLC, NMR, and MS are essential for monitoring and confirming product quality.
This synthesis strategy is supported by patent literature and peer-reviewed research, providing a robust, reproducible method for preparing this compound with high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
Scientific Research Applications
tert-Butyl(2-pyridinylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The pyridinylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Differences :
- PyTo’s tetradentate structure enables stronger metal coordination, whereas the target compound’s monodentate pyridine may limit its extraction efficiency unless combined with other ligands.
Quinoline-Based Clinical Compounds (Clioquinol and Iodoquinol)
Clioquinol (5-chloro-8-hydroxy-7-iodoquinoline) and iodoquinol (5,7-diiodo-8-hydroxyquinoline) share functional similarities as antimicrobial agents. Though structurally distinct (quinoline vs. pyridine cores), their comparison highlights the role of aromatic systems in biological activity .
Key Differences :
- Quinoline derivatives exhibit broader antimicrobial activity due to halogen substituents (Cl, I) enhancing membrane permeability.
- The target compound’s pyridine core lacks halogenation, limiting direct antimicrobial utility but offering tunability for coordination chemistry.
Tert-Butyl Amine Derivatives (Pharmaceutical Building Blocks)
Compounds like tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS: 1909327-88-3) share the tert-butyl group but differ in amine substituents. These are used in drug synthesis for their stability and reactivity .
Key Differences :
- The cyclopropylmethyl group in the latter compound introduces strain and reactivity useful for ring-opening reactions, whereas the pyridinylmethyl group in the target compound favors π-π interactions in ligand design.
Benzimidazole Derivatives (Coordination and Solubility)
Compounds like 2-(aminomethyl)benzimidazole dihydrochloride (AldrichCPR) feature benzimidazole cores instead of pyridine. These are used in metal coordination and catalysis .
Key Differences :
- Benzimidazole’s fused ring system enables bidentate coordination and hydrogen bonding, whereas the target compound’s pyridine acts as a monodentate ligand.
- The tert-butyl group in the target compound improves solubility in organic phases compared to benzimidazole derivatives.
Biological Activity
tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a compound with significant potential in various biological and chemical applications. Its unique structure, characterized by a tert-butyl group attached to a 2-pyridinylmethyl amine, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H17ClN2
- Molecular Weight : 200.71 g/mol
- Solubility : Highly soluble in water due to its hydrochloride salt form.
The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The pyridinylmethyl group enhances its interaction with molecular targets, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential therapeutic applications.
Biological Activities
- Antiparasitic Activity :
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3). While some derivatives exhibit weak inhibition of the plasmodial enzyme PfGSK-3, they still demonstrate significant antiparasitic activity, suggesting alternative mechanisms of action .
- Antioxidant Properties :
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C10H17ClN2 | 200.71 g/mol | Antiparasitic, enzyme inhibition |
| tert-Butyl(4-pyridinylmethyl)amine hydrochloride | C10H17ClN2 | 200.71 g/mol | Antiparasitic, moderate enzyme inhibition |
| 4-Amino-2,3-polymethylenequinoline | C11H14N2 | 174.25 g/mol | Antioxidant, AChE inhibition |
Case Studies
- Antiparasitic Efficacy :
- Neuroprotective Potential :
Q & A
Q. How can researchers apply cheminformatics to analyze structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity. Cluster analysis (PCA or t-SNE) of molecular descriptors (logP, polar surface area) identifies high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
